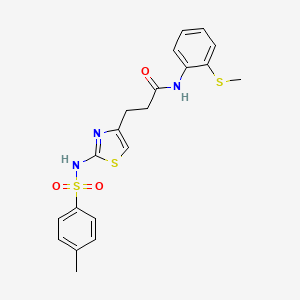

3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(2-(methylthio)phenyl)propanamide

Descripción

Propiedades

IUPAC Name |

3-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2-methylsulfanylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S3/c1-14-7-10-16(11-8-14)29(25,26)23-20-21-15(13-28-20)9-12-19(24)22-17-5-3-4-6-18(17)27-2/h3-8,10-11,13H,9,12H2,1-2H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOBDZVDKCUTBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NC3=CC=CC=C3SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(2-(methylthio)phenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Propanamide Moiety: The final step involves the coupling of the sulfonamide-thiazole intermediate with 2-(methylthio)phenylpropanamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(2-(methylthio)phenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Halogenated or nitrated thiazole derivatives

Aplicaciones Científicas De Investigación

3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(2-(methylthio)phenyl)propanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(2-(methylthio)phenyl)propanamide involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with receptors or signaling proteins, leading to altered cellular responses.

Comparación Con Compuestos Similares

Structural Features

Key Observations :

- Thiazole vs. Oxadiazole : Thiazole-containing compounds (e.g., target compound) exhibit stronger π-π stacking than oxadiazole derivatives .

- Substituent Effects : The 4-methylphenylsulfonamido group in the target compound enhances solubility compared to 4-chlorophenyl analogs (e.g., : 3-[(4-chlorophenyl)sulfonyl]-N-[4-pyridinyl-thiazol-2-yl]propanamide) .

- Methylthio Group : The 2-(methylthio)phenyl moiety increases lipophilicity (logP ≈ 3.2) relative to 4-ethoxyphenyl (logP ≈ 2.8) in oxadiazole derivatives .

Key Observations :

- The target compound’s synthesis efficiency (72–85%) is comparable to urea-linked piperazine-thiazoles (89–93%) but higher than hydrazinecarbothioamides (65–75%) .

- Oxadiazole derivatives require harsh conditions (e.g., CS₂/KOH reflux), limiting scalability compared to the target compound’s S-alkylation route .

Pharmacological Activity

Key Observations :

- The target compound lacks reported bioactivity data, unlike its analogs with proven anticancer (IC₅₀ = 1.61 μg/mL) and anti-inflammatory (COX-2 selectivity) profiles .

- Structural analogs with urea/piperazine groups (e.g., ) show higher target specificity than sulfonamide-thiazoles, suggesting room for optimization in the target compound .

Spectral and Physical Properties

Key Observations :

Actividad Biológica

The compound 3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(2-(methylthio)phenyl)propanamide (CAS Number: 921927-03-9) is a novel organic molecule that has garnered attention for its potential biological activities. This compound features a thiazole ring, a sulfonamide group, and an N-methylthio phenyl moiety, which may contribute to its pharmacological properties.

- Molecular Formula : C18H18N2O2S3

- Molecular Weight : 382.54 g/mol

- Structure : The compound comprises a thiazole ring linked to a sulfonamide and an acetamide group, indicating potential interactions with biological targets.

The biological activity of this compound is largely attributed to its structural components:

- Thiazole Ring : Known for its ability to interact with various biological receptors and enzymes.

- Sulfonamide Group : Often involved in the inhibition of enzyme activity through competitive inhibition mechanisms.

- Methylthio Group : May enhance lipophilicity, aiding in membrane permeability and interaction with cellular targets.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The sulfonamide group is particularly noted for its antibacterial effects by inhibiting bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.

Anticancer Properties

Research suggests that thiazole derivatives can induce apoptosis in cancer cells. The specific compound may inhibit tumor growth by disrupting cellular signaling pathways involved in proliferation and survival.

Anti-inflammatory Effects

Compounds containing sulfonamide groups have been reported to exhibit anti-inflammatory activities. This may involve the inhibition of pro-inflammatory cytokines and mediators, thus reducing inflammation in various models.

Case Studies

- Antimicrobial Efficacy : A study evaluating the antibacterial activity of sulfonamide derivatives showed that compounds with similar thiazole structures significantly inhibited the growth of Gram-positive and Gram-negative bacteria.

- Cancer Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that thiazole-containing compounds can reduce cell viability and induce apoptosis, suggesting potential as chemotherapeutic agents.

- Inflammation Models : Animal models treated with sulfonamide derivatives exhibited reduced symptoms of inflammation, indicating therapeutic potential for inflammatory diseases.

Data Table of Biological Activities

Q & A

Basic: What are the established synthetic routes for 3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(2-(methylthio)phenyl)propanamide, and how can reaction conditions be optimized?

Answer:

The synthesis involves multi-step procedures:

Thiazole Ring Formation : Cyclization of precursors like thiourea derivatives with α-halo ketones under reflux in ethanol or methanol .

Sulfonamide Introduction : Reacting the thiazole intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane .

Acylation : Coupling the sulfonamide-thiazole derivative with 2-(methylthio)phenylamine using coupling agents like EDCI/HOBt in DMF .

Optimization Strategies :

- Solvent choice (polar aprotic solvents enhance acylation efficiency) .

- Temperature control (0–5°C for sulfonamide step to minimize side reactions) .

- Catalysts (e.g., DMAP for improved acylation yields) .

Basic: Which analytical techniques are critical for structural elucidation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and integration ratios (e.g., methylthio group at δ 2.5 ppm in 1H NMR) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

- HPLC : Purity assessment (>95% by reverse-phase C18 column) and detection of byproducts .

- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹) .

Advanced: How can researchers design experiments to evaluate the compound’s biological activity, and what models are appropriate?

Answer:

- In Vitro Screening : Use the NCI-60 cancer cell line panel for antitumor activity profiling (IC50 determination) .

- Enzyme Inhibition Assays : Target-specific assays (e.g., kinase or protease inhibition) with fluorogenic substrates .

- Cellular Uptake Studies : Radiolabeled compound or LC-MS/MS quantification in cell lysates .

- Control Experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) and solvent controls .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies of this compound?

Answer:

- Analog Synthesis : Modify substituents (e.g., replace methylthio with methoxy or halogens) to assess electronic effects .

- Biological Testing : Compare IC50 values across analogs in standardized assays (e.g., NCI-60 panel) .

- Computational Modeling : Molecular docking to predict binding affinities with targets like EGFR or COX-2 .

- Data Correlation : Use regression analysis to link structural descriptors (e.g., logP, polar surface area) with activity .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

- Replicate Experiments : Repeat assays under identical conditions (e.g., cell passage number, serum concentration) .

- Standardize Protocols : Adopt CLSI guidelines for cytotoxicity assays to minimize variability .

- Meta-Analysis : Compare data across published studies (e.g., PubChem BioAssay entries) to identify trends .

- Advanced Analytics : Use transcriptomics/proteomics to confirm target engagement if discrepancies persist .

Advanced: What methodologies are effective for studying the compound’s mechanism of action?

Answer:

- Target Identification : Chemoproteomics (e.g., affinity chromatography with immobilized compound) .

- Pathway Analysis : RNA-seq or phosphoproteomics to map affected signaling cascades .

- Kinetic Studies : Surface plasmon resonance (SPR) for binding affinity (KD) and dissociation rate measurements .

- In Vivo Models : Xenograft studies in mice to validate antitumor efficacy and pharmacokinetics .

Advanced: How can researchers assess the compound’s physicochemical stability and solubility for formulation studies?

Answer:

- Stability Testing : Accelerated degradation studies under stress conditions (pH 1–12, 40–60°C) analyzed via HPLC .

- Solubility Profiling : Shake-flask method in buffers (pH 1.2–7.4) and surfactants (e.g., Tween 80) .

- Solid-State Analysis : Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to monitor polymorph transitions .

Advanced: What role does stereochemistry play in the compound’s activity, and how can chiral centers be analyzed?

Answer:

- Stereochemical Impact : If chiral centers exist (e.g., from synthetic intermediates), enantiomers may exhibit divergent bioactivity .

- Chiral HPLC : Use columns like Chiralpak AD-H to resolve enantiomers .

- Circular Dichroism (CD) : Confirm absolute configuration of isolated enantiomers .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.